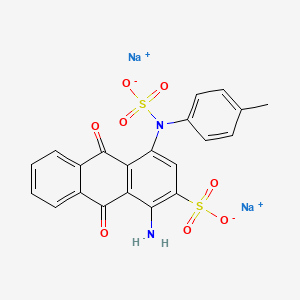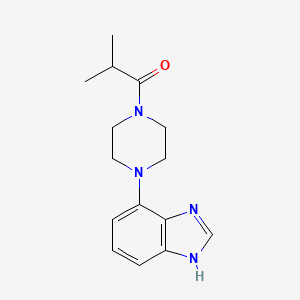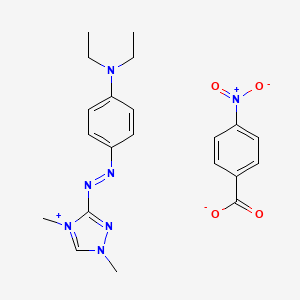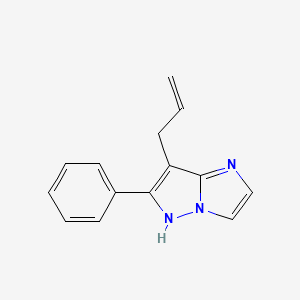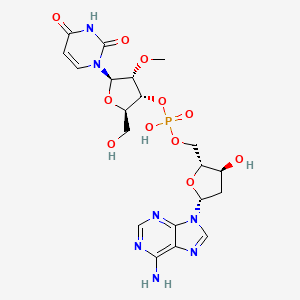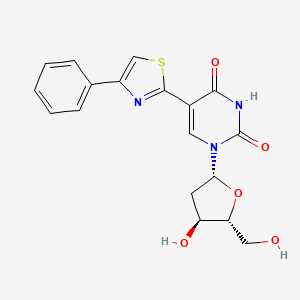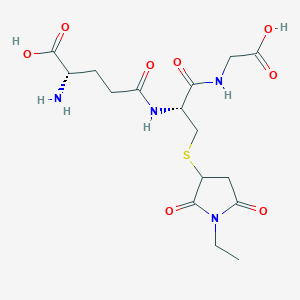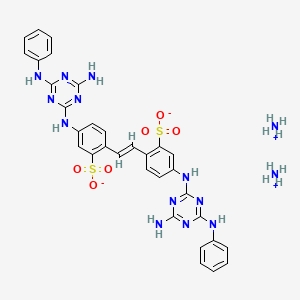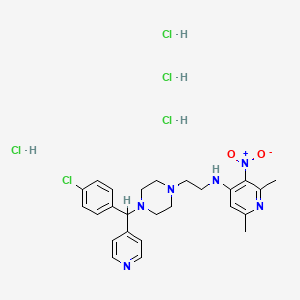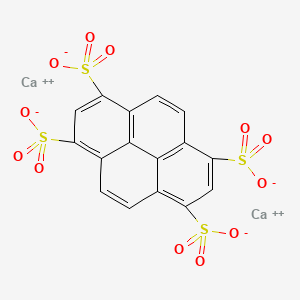
1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-2-(2-(diethylamino)ethyl)-, N,5,5-trioxide, trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Piridazino(4,5-b)(1,4)benzotiazin-1-ona, 2,10-dihidro-2-(2-(dietilamino)etil)-, N,5,5-trióxido, trihidrato es un compuesto orgánico complejo con la fórmula molecular C16-H20-N4-O4-S.3H2-O y un peso molecular de 418.52 . Este compuesto es conocido por su estructura única, que incluye un núcleo piridazino-benzotiazinona, lo que lo convierte en un tema de interés en varios campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1H-Piridazino(4,5-b)(1,4)benzotiazin-1-ona, 2,10-dihidro-2-(2-(dietilamino)etil)-, N,5,5-trióxido, trihidrato implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave generalmente incluyen:
Formación del núcleo piridazino: Esto involucra la ciclización de precursores apropiados bajo condiciones controladas.
Introducción de la porción benzotiazinona: Este paso requiere el uso de reactivos y catalizadores específicos para asegurar la formación correcta del anillo benzotiazinona.
Adición del grupo dietilaminoetil: Este paso involucra la alquilación del compuesto intermedio con cloruro de dietilaminoetil.
Oxidación para formar el trióxido: El paso final implica la oxidación del compuesto para introducir la funcionalidad N,5,5-trióxido.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
1H-Piridazino(4,5-b)(1,4)benzotiazin-1-ona, 2,10-dihidro-2-(2-(dietilamino)etil)-, N,5,5-trióxido, trihidrato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse aún más bajo condiciones de oxidación fuertes.
Reducción: Se pueden realizar reacciones de reducción para modificar la funcionalidad trióxido.
Sustitución: El grupo dietilaminoetil puede sustituirse por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Haluros de alquilo, cloruros de acilo.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos superiores, mientras que la reducción podría conducir a la formación de derivados dihidro.
Aplicaciones Científicas De Investigación
1H-Piridazino(4,5-b)(1,4)benzotiazin-1-ona, 2,10-dihidro-2-(2-(dietilamino)etil)-, N,5,5-trióxido, trihidrato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de ciertas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1H-Piridazino(4,5-b)(1,4)benzotiazin-1-ona, 2,10-dihidro-2-(2-(dietilamino)etil)-, N,5,5-trióxido, trihidrato implica su interacción con objetivos moleculares específicos. El compuesto puede ejercer sus efectos mediante:
Unión a enzimas: Inhibición o activación de enzimas específicas involucradas en las vías metabólicas.
Interacción con ADN/ARN: Modificación del material genético para influir en la expresión genética.
Modulación de la actividad del receptor: Afecta la actividad de los receptores en las superficies celulares para alterar las respuestas celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 1H-Piridazino(4,5-b)(1,4)benzotiazin-1-ona, 2,10-dihidro-2-(2-(dimetilóxidoamino)etil)-,5,5-dióxido .
- 1H-Pirido(3’,4’:4,5)pirrolo(3,2-c)quinolina-1,4(11H)-diona .
Singularidad
1H-Piridazino(4,5-b)(1,4)benzotiazin-1-ona, 2,10-dihidro-2-(2-(dietilamino)etil)-, N,5,5-trióxido, trihidrato es único debido a sus características estructurales específicas, como la presencia del grupo dietilaminoetil y la funcionalidad trióxido
Propiedades
Número CAS |
126598-48-9 |
|---|---|
Fórmula molecular |
C16H20N4O4S |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
2-[2-[ethyl(hydroxy)amino]butyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-1-one |
InChI |
InChI=1S/C16H20N4O4S/c1-3-11(20(22)4-2)10-19-16(21)15-14(9-17-19)25(23,24)13-8-6-5-7-12(13)18-15/h5-9,11,18,22H,3-4,10H2,1-2H3 |
Clave InChI |
FBWXPRJOAWIBRY-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN1C(=O)C2=C(C=N1)S(=O)(=O)C3=CC=CC=C3N2)N(CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




